

An In-depth Technical Guide to 3-Ethyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-ethyl-2-hydroxy-1*H*-quinolin-4-one

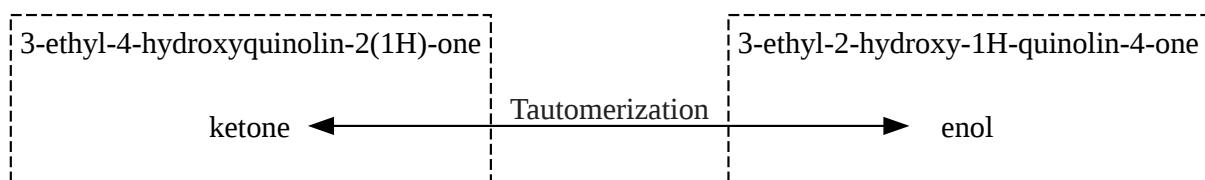
Cat. No.: B3048940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-4-hydroxyquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinones are a significant scaffold in medicinal chemistry, known for a wide array of biological activities. This document covers the nomenclature, physicochemical and spectroscopic properties, a detailed synthesis protocol, and the known biological activities and mechanisms of action of the broader class of 3-substituted-4-hydroxyquinolin-2-ones. While specific experimental data for the title compound is limited, this guide consolidates information from closely related analogs to provide a robust profile for researchers. Methodologies for relevant biological assays are also detailed to facilitate further investigation of this promising chemical entity.


Nomenclature and Structure

The compound with the Chemical Abstracts Service (CAS) Registry Number 1873-60-5 is subject to tautomerism, existing in equilibrium between two primary forms.

- Preferred IUPAC Name: 3-ethyl-4-hydroxyquinolin-2(1H)-one
- Synonyms: **3-ethyl-2-hydroxy-1*H*-quinolin-4-one**, 3-ethyl-4-hydroxy-2-oxo-chinolin, 3-Ethyl-4-hydroxy-carbostyryl, 3-ethyl-4-hydroxy-1*H*-quinolin-2-one.[\[1\]](#)

The 4-hydroxy-2(1H)-one tautomer is generally the more stable and commonly cited form in the literature for this class of compounds.

Molecular Structure:

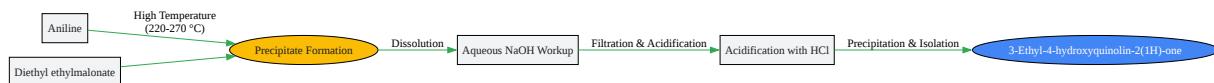
[Click to download full resolution via product page](#)

Caption: Tautomeric forms of 3-ethyl-quinolin-2,4-dione.

Physicochemical and Spectroscopic Properties

While experimental data for 3-ethyl-4-hydroxyquinolin-2(1H)-one is not readily available in the surveyed literature, the following table summarizes its known identifiers and predicted properties, alongside experimental data for closely related analogs.

Property	3-Ethyl-4-hydroxyquinolin-2(1H)-one (CAS: 1873-60-5)	3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one	2-Phenylquinolin-4(1H)-one
Molecular Formula	C ₁₁ H ₁₁ NO ₂	C ₁₂ H ₁₃ NO ₃	C ₁₅ H ₁₁ NO
Molecular Weight	189.21 g/mol	219.23 g/mol	221.25 g/mol
Appearance	-	Solid	White solid[2]
Melting Point	-	223–225 °C[3]	242–244 °C[2]
Solubility	Generally soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water.[4]	-	-
Density (Predicted)	1.239 g/cm ³ [1]	-	-
Boiling Point (Predicted)	322.1 °C at 760 mmHg[1]	-	-
Flash Point (Predicted)	148.6 °C[1]	-	-
LogP (Predicted)	2.20840[1]	-	-


Spectroscopic Analysis (Predicted):

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and exchangeable protons for the N-H and O-H groups. In DMSO-d₆, the N-H proton of similar quinolinones typically appears as a broad singlet downfield (δ 11-12 ppm).[2]
- ¹³C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbon (C2, around δ 160-175 ppm), the carbon bearing the hydroxyl group (C4), carbons of the ethyl group, and the aromatic carbons of the quinoline core.[2]

- Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H and O-H stretching (broad, $\sim 3400\text{-}2500\text{ cm}^{-1}$), C=O stretching of the amide ($\sim 1650\text{ cm}^{-1}$), and C=C stretching of the aromatic rings ($\sim 1600\text{-}1450\text{ cm}^{-1}$).
- Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M^+) or protonated molecule ($[M+H]^+$) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the quinolinone ring.

Synthesis

The synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one can be achieved via the thermal condensation of aniline with diethyl ethylmalonate, a method widely used for this class of compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one.

Experimental Protocol: Synthesis of 3-Alkyl-4-hydroxyquinolin-2-ones

This protocol is adapted from the synthesis of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. [3]

- Reaction Setup: A mixture of aniline (100 mmol) and diethyl ethylmalonate (105 mmol) is placed in a flask equipped for distillation.
- Thermal Condensation: The reaction mixture is heated in a metal bath at 220–230 °C for 1 hour, during which ethanol begins to distill off. The temperature is then raised to 260–270 °C and maintained for approximately 6 hours, or until the distillation of ethanol ceases.

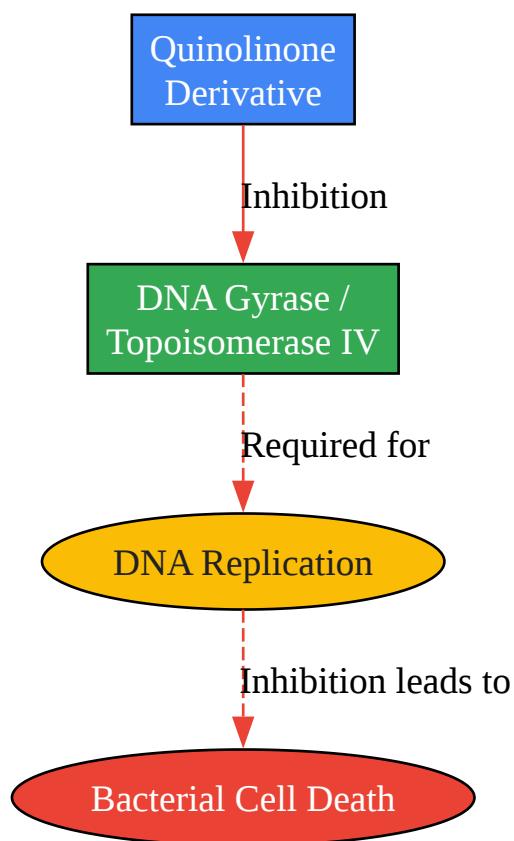
- Initial Product Isolation: The hot reaction mixture is carefully poured into toluene (50 ml). Upon cooling to room temperature, a precipitate forms, which is collected by filtration.
- Purification: a. The crude precipitate is dissolved in an aqueous sodium hydroxide solution (0.5 M, 300 ml). b. The alkaline solution is filtered to remove any insoluble byproducts. c. The filtrate is washed with toluene (3 x 15 ml) in a separatory funnel to remove non-polar impurities. d. The aqueous phase is collected, filtered if necessary, and then acidified to Congo red with 10% hydrochloric acid. e. The resulting precipitate is the desired product, 3-ethyl-4-hydroxyquinolin-2(1H)-one.
- Final Isolation and Drying: The precipitated product is collected by filtration, washed with water, and air-dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Mechanism of Action

While no specific biological studies have been reported for 3-ethyl-4-hydroxyquinolin-2(1H)-one, the 3-substituted-4-hydroxyquinolin-2-one scaffold is associated with a broad range of pharmacological activities.

Anticancer Activity: Many quinolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.^{[5][6]} The proposed mechanisms of action include:

- Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as topoisomerase, gyrase, and protein kinases.^[6]
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
- Tubulin Polymerization Inhibition: Some quinazolinone derivatives, structurally related to quinolinones, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.


Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents (fluoroquinolones). While the substitution pattern of the title compound differs, the general scaffold has been explored for antimicrobial properties.^{[1][7]}

- Mechanism: The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.^[8] It is plausible that

other quinolinone derivatives may exert their antimicrobial effects through similar or related pathways.

Other Activities: Derivatives of 4-hydroxyquinolin-2-one have also been investigated for their potential as:

- Anti-inflammatory agents
- Antiviral agents
- Analgesics[9]

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the mechanism of action for quinolone antibiotics.

Experimental Protocols for Biological Evaluation

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for cytotoxic compounds.[10] [11][12]

Protocol:

- Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a density of 1×10^5 cells/ml and incubated for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere. [10]
- Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.[10]
- MTT Addition: After the incubation period, MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.[11]
- Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or a solution of 5% formic acid in isopropanol).[12]
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][14]

Protocol:

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth medium.

- Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
- Incubation: The plate is incubated at 37 °C for 16-20 hours.[13]
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the broth remains clear).[14]

ADME/Toxicology Profile

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for 3-ethyl-4-hydroxyquinolin-2(1H)-one are not available. However, in silico studies on various quinoline and quinolinone derivatives can provide some insights.

- Absorption: Many quinolinone derivatives are predicted to have good oral bioavailability, adhering to Lipinski's rule of five.[15]
- Distribution: Lipophilicity plays a key role in the distribution of these compounds. The predicted LogP of ~2.2 suggests moderate lipophilicity, which may allow for penetration of cell membranes.
- Metabolism: The metabolism of quinolones can be complex and is often mediated by cytochrome P450 enzymes in the liver. Some quinolones are known to inhibit these enzymes, leading to potential drug-drug interactions.[16]
- Excretion: Excretion pathways can include both renal and fecal routes, depending on the specific substitutions on the quinolinone core.
- Toxicity: The genotoxicity of quinoline derivatives is highly dependent on their substitution pattern. While some quinolines are known mutagens, others show no genotoxic effects in assays like the SOS chromotest.[2][17][18] A thorough toxicological evaluation would be necessary for any therapeutic development.

Conclusion

3-Ethyl-4-hydroxyquinolin-2(1H)-one belongs to a class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While specific experimental data for this particular molecule is scarce, this guide provides a comprehensive framework based on the known properties and activities of its close analogs. The provided synthesis and biological evaluation protocols offer a starting point for further research into the therapeutic potential of this and related quinolinone derivatives. Future studies should focus on the detailed biological characterization of 3-ethyl-4-hydroxyquinolin-2(1H)-one to fully elucidate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution and E-test for determining fluoroquinolone activity against *Streptococcus pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. rjpbc.com [rjpbc.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethyl-4-hydroxyquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3048940#3-ethyl-2-hydroxy-1h-quinolin-4-one-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com